molecular formula C17H16N2O6S B300666 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid

4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid

Número de catálogo B300666
Peso molecular: 376.4 g/mol
Clave InChI: NFYPHYBINGOEMN-LCYFTJDESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid, also known as MitoQ, is a mitochondria-targeted antioxidant that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MitoQ is a derivative of coenzyme Q10 (CoQ10) and is designed to selectively accumulate within mitochondria, where it can scavenge free radicals and protect against oxidative stress.

Mecanismo De Acción

4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid works by selectively accumulating within mitochondria, where it can scavenge free radicals and protect against oxidative stress. It does this by donating electrons to the electron transport chain, which reduces the production of reactive oxygen species (ROS) and improves mitochondrial function. 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling.
Biochemical and Physiological Effects:
4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid has been shown to have a number of biochemical and physiological effects. It improves mitochondrial function by reducing oxidative stress and increasing ATP production. 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling. Additionally, 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid has been shown to improve insulin sensitivity and reduce oxidative stress in adipose tissue.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid has several advantages for use in lab experiments. It is a mitochondria-targeted antioxidant, which allows for selective accumulation within mitochondria and protection against oxidative stress. 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid is also stable and has a long half-life, which allows for sustained protection against oxidative stress. However, 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid also has some limitations. It can be expensive and difficult to synthesize, and its efficacy may vary depending on the experimental conditions.

Direcciones Futuras

There are several future directions for research on 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid. One area of interest is the potential use of 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further research is needed to determine the optimal dosing and treatment regimens for these conditions. Another area of interest is the potential use of 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid in the treatment of cardiovascular diseases such as heart failure and myocardial infarction. Additionally, 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid may have potential applications in the treatment of inflammatory diseases and metabolic disorders such as diabetes. Further research is needed to explore these potential therapeutic applications of 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid.

Métodos De Síntesis

The synthesis of 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid involves a multi-step process that begins with the preparation of 4-benzoic acid. The benzoic acid is then reacted with ethyl chloroformate to form ethyl benzoate, which is subsequently reacted with morpholine to form 2-(morpholin-4-yl)ethyl benzoate. The intermediate product is then reacted with thioacetic acid to form 2-(morpholin-4-yl)-2-oxoethyl benzoate, which is further reacted with chlorodimethylsulfonium chloride to form 2-(morpholin-4-yl)-2-oxoethyl 2,4-dioxothiazolidine-5-carboxylate. Finally, the desired product, 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid, is obtained by reacting 2-(morpholin-4-yl)-2-oxoethyl 2,4-dioxothiazolidine-5-carboxylate with 4-[(Z)-{3-[(2,3,5,6-tetramethyl-1,4-benzoquinone)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid.

Aplicaciones Científicas De Investigación

4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have neuroprotective effects in Parkinson's disease, Alzheimer's disease, and multiple sclerosis by reducing oxidative stress and improving mitochondrial function. 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid has also been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function. Additionally, 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Propiedades

Nombre del producto

4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid

Fórmula molecular

C17H16N2O6S

Peso molecular

376.4 g/mol

Nombre IUPAC

4-[(Z)-[3-(2-morpholin-4-yl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid

InChI

InChI=1S/C17H16N2O6S/c20-14(18-5-7-25-8-6-18)10-19-15(21)13(26-17(19)24)9-11-1-3-12(4-2-11)16(22)23/h1-4,9H,5-8,10H2,(H,22,23)/b13-9-

Clave InChI

NFYPHYBINGOEMN-LCYFTJDESA-N

SMILES isomérico

C1COCCN1C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=O

SMILES

C1COCCN1C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=O

SMILES canónico

C1COCCN1C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.